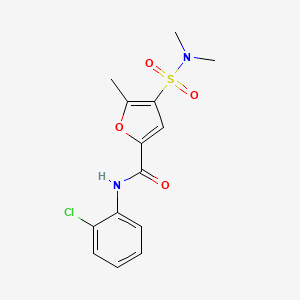

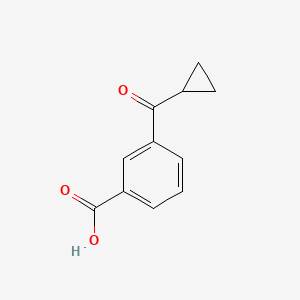

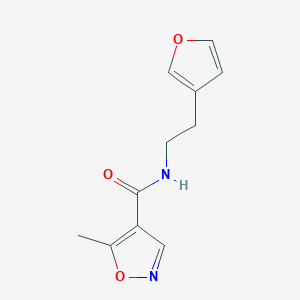

N-(2-chlorophenyl)-4-(N,N-dimethylsulfamoyl)-5-methylfuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was achieved through a five-step process starting with 4-chlorobenzenamine, with the final step involving a reaction between triazole ester and ethylene diamine under specific conditions to yield an 88% product . Similarly, N-alkyl-4-chloro-2-pyridine carboxamides were synthesized from amines and 4-chloropyridine-2-carboxylic acid methyl ester, which was prepared from 2-pyridine-carboxylic acid through chlorination and esterification . These methods suggest that the synthesis of the compound would likely involve a multi-step process, possibly starting with a chlorinated aromatic compound and involving amide bond formation.

Molecular Structure Analysis

The molecular structure of related compounds shows significant intramolecular hydrogen bonding, as seen in N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, which is stabilized by such interactions . This suggests that the compound may also exhibit intramolecular hydrogen bonding, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

The related compounds synthesized in the papers have been used as precursors for further chemical transformations. For example, Schiff bases were synthesized from 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes by reacting with various substituted aryl aldehydes . This indicates that the compound may also be amenable to reactions with aldehydes to form Schiff bases or other derivatives, expanding its chemical versatility.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-(2-chlorophenyl)-4-(N,N-dimethylsulfamoyl)-5-methylfuran-2-carboxamide" are not directly reported, the properties of structurally similar compounds can provide some insights. The related compounds were characterized using techniques such as IR, 1H NMR, and mass spectrometry . These techniques would likely be applicable to the compound for determining its purity, molecular structure, and molecular weight. Additionally, the antimicrobial activity of some synthesized compounds was evaluated , suggesting that the compound could also be assessed for potential biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Several studies focus on the synthesis and characterization of chemical compounds with similar structures, providing insights into methodologies that could be applicable to N-(2-chlorophenyl)-4-(N,N-dimethylsulfamoyl)-5-methylfuran-2-carboxamide:

- A research conducted by Threadgill et al. (1991) explored the synthesis of a series of nitrothiophenes as radiosensitizers and bioreductively activated cytotoxins, highlighting synthetic routes that may be relevant for similar compounds (Threadgill et al., 1991).

- Akbari et al. (2008) synthesized new tetrahydropyrimidine derivatives and evaluated their potential as biological agents, providing a foundation for the synthesis and bioactivity assessment of related structures (Akbari et al., 2008).

Potential Biological Activities

Research on compounds with structural similarities to N-(2-chlorophenyl)-4-(N,N-dimethylsulfamoyl)-5-methylfuran-2-carboxamide has explored their potential biological activities:

- Studies by Limban et al. (2011) on thiourea derivatives, including those with chlorophenyl substituents, demonstrated significant antimicrobial and antibiofilm properties against various bacterial strains, suggesting potential applications in developing novel antimicrobial agents (Limban et al., 2011).

- Uddin et al. (2020) synthesized and characterized Schiff bases, evaluating their anticancer activity. This research indicates that structurally similar compounds could exhibit notable biological effects and have potential in cancer treatment (Uddin et al., 2020).

Safety and Hazards

N,N-Dimethylsulfamoyl chloride, a potential reagent in the synthesis of N-(2-chlorophenyl)-4-(N,N-dimethylsulfamoyl)-5-methylfuran-2-carboxamide, has several hazard statements associated with it. It is classified as Acute Tox. 2 Inhalation, Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Carc. 1B, Eye Dam. 1, Skin Corr. 1B .

Eigenschaften

IUPAC Name |

N-(2-chlorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O4S/c1-9-13(22(19,20)17(2)3)8-12(21-9)14(18)16-11-7-5-4-6-10(11)15/h4-8H,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPPANSTUAPIEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-4-(N,N-dimethylsulfamoyl)-5-methylfuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2503532.png)

![6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2503537.png)

![3-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2503538.png)

![(E)-3-(3-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2503547.png)

![(4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2503549.png)

![2-Pyridinamine,5-bromo-n-[(4-fluorophenyl)methyl]-](/img/structure/B2503555.png)